4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h2,6,9H,1,3-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYHHFQLXKFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one likely involves multiple steps, including the formation of the tetrahydrofuran ring, the thiazole ring, and the piperazine ring. Common synthetic routes may include:
Cyclization reactions: to form the tetrahydrofuran and thiazole rings.
Nucleophilic substitution reactions: to introduce the piperazine moiety.
Coupling reactions: to connect the different ring systems.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting biological processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include piperazinone derivatives, thiazole-containing compounds, and alicyclic lactones. A comparative analysis is provided in Table 1.
| Compound Class | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | Piperazin-2-one | 1-(Thiazol-2-yl), 4-(Oxolane-3-carbonyl) | Amide, thiazole, saturated lactone |
| Coumarins (e.g., Coumarin) | Benzopyrone | 7-Hydroxy, 6-Methoxy (variants) | Unsaturated lactone, hydroxyl |
| α-Angelicalactone | Five-membered lactone | Cyclic ester with α,β-unsaturation | Unsaturated lactone |
| Thiazole Antimicrobials | Thiazole | Variable (e.g., sulfonamide) | Thiazole, sulfonamide |
Key Observations :
- The target compound’s saturated oxolane lactone contrasts with the unsaturated lactones in coumarins and α-angelicalactone, which are critical for their bioactivity .
- The thiazole group may enhance binding to metal ions or hydrophobic pockets, akin to thiazole-based drugs like sulfathiazole .
Hypotheses for the Target Compound :
- However, the thiazole moiety could compensate by enabling π-π stacking or hydrogen bonding with biological targets.
- Piperazinone’s amide group may improve solubility relative to nonpolar coumarins, balancing bioavailability trade-offs .
Physicochemical Properties
Hydrogen-Bonding and Solubility :
- The piperazinone core and thiazole nitrogen atoms provide hydrogen-bond donors/acceptors, likely enhancing aqueous solubility compared to coumarins, which rely on hydroxyl groups for solubility .
- Crystallographic studies (e.g., using SHELX software ) could reveal packing efficiencies influenced by hydrogen-bonding networks, as seen in graph set analyses of related compounds .
Thermodynamic Stability :
- The saturated oxolane ring may confer greater hydrolytic stability compared to α-angelicalactone’s reactive unsaturated lactone, which is prone to Michael addition reactions .
Crystallographic and Validation Data
- Structure Determination: Tools like SHELXL are critical for refining the target compound’s crystal structure, particularly in resolving conformational flexibility in the piperazinone ring.
- Validation Metrics : Parameters such as R-factors and electron density maps (validated via PLATON ) ensure accuracy in bond lengths and angles, distinguishing the compound from misassigned analogs.
Comparative Crystallography :
- Thiazole-containing compounds often exhibit planar aromatic stacking, while lactones like coumarin form layered structures via C=O···H interactions. The target compound’s hybrid structure may adopt a unique packing motif, balancing thiazole π-stacking and amide hydrogen bonding .
Biological Activity
The compound 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a piperazine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Molecular Structure
The molecular formula for this compound is . Its structure features a piperazine ring linked to a thiazole moiety and an oxolane carbonyl group, which may influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 270.33 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of various piperazine derivatives, including the compound . For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening
A study screened several piperazine derivatives against common pathogens using the agar diffusion method. The results indicated that compounds with thiazole substitutions exhibited enhanced antibacterial activity compared to standard antibiotics.
| Compound | Activity Against S. aureus (IZ mm) | Activity Against E. coli (IZ mm) |
|---|---|---|
| This compound | 16 | 20 |
| Standard (Gentamicin) | 19 | 22 |
Anticancer Activity
The anticancer properties of piperazine derivatives have also been investigated. In vitro studies suggest that the incorporation of thiazole rings can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a recent assay, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). The results showed promising cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| MCF-7 | 12.3 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction : Potential intercalation with DNA could disrupt replication in cancer cells.
- Receptor Modulation : It may act on various receptors involved in cell signaling pathways.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various targets. Results indicate strong interactions with bacterial ribosomal RNA and certain cancer-related kinases.
Summary of Findings
The compound demonstrates:
- Antimicrobial Activity : Effective against S. aureus and E. coli.
- Anticancer Potential : Significant cytotoxicity against HeLa and MCF-7 cells.
- Mechanistic Insights : Inhibition of critical biological processes.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Oxolane-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and how are intermediates characterized?
The synthesis of piperazinone derivatives typically involves multi-step reactions, including nucleophilic substitution, carbonyl coupling, and cyclization. For structurally analogous compounds (e.g., 3-(Piperazin-1-yl)oxolan-2-one), coupling reactions between oxolane-3-carboxylic acid derivatives and activated piperazine precursors are common. Characterization relies on 1H/13C NMR spectroscopy to confirm regioselectivity and purity, supplemented by high-resolution mass spectrometry (HRMS) to validate molecular weights. Yields are often moderate (51–53%), with optimization dependent on solvent polarity, temperature, and catalyst selection .
Q. How is the crystal structure of this compound resolved, and what software tools are critical for analysis?
X-ray crystallography remains the gold standard for structural elucidation. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze bond lengths, angles, and intermolecular interactions. For example, SHELX programs enable robust refinement of small-molecule structures even with twinned or high-resolution data, while ORTEP-III provides intuitive visualization of thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How do structural modifications to the oxolane or thiazole moieties influence bioactivity?
Comparative studies of analogs (e.g., 3-(Pyridin-2-yl)piperazin-2-one) reveal that substituents on the oxolane ring modulate steric bulk and electronic effects, impacting binding to biological targets. For instance, replacing oxolane with a phenylethyl group (as in 1-(2-Phenylethyl)piperazin-2-one) alters pharmacokinetic profiles due to increased lipophilicity. Thiazole substitution patterns (e.g., 4-methyl vs. unsubstituted thiazole) affect hydrogen-bonding capacity and target selectivity, as seen in SAR studies of related thiazole-piperazine hybrids .
Q. What role do hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?
Graph set analysis (as per Etter’s rules) identifies recurring motifs such as R₂²(8) rings or C(4) chains in piperazinone derivatives. For example, the oxolane carbonyl group often participates in N–H···O hydrogen bonds with adjacent piperazine N–H donors, forming a layered supramolecular architecture. These interactions influence solubility, melting points, and stability, which are critical for formulation .
Q. How can data contradictions in pharmacological assays be resolved?
Discrepancies in bioactivity data (e.g., conflicting IC₅₀ values across studies) may arise from variations in assay conditions (pH, solvent, cell lines) or impurities in synthesized batches. Mitigation strategies include:
- Parallel synthesis and purification : Use HPLC or flash chromatography to ensure >95% purity.
- Computational docking : Validate target interactions using molecular dynamics simulations (e.g., binding affinity predictions for thiazole rings with kinase active sites).
- Control experiments : Compare results against structurally validated analogs (e.g., 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one) to isolate substituent-specific effects .
Methodological Considerations
Q. What analytical techniques are essential for verifying synthetic intermediates?
- NMR spectroscopy : Assigns proton environments (e.g., distinguishing oxolane CH₂ groups at δ 1.8–2.2 ppm from thiazole protons at δ 7.3–7.5 ppm).
- HRMS : Confirms molecular formulas (e.g., [M+H]⁺ for C₁₂H₁₅N₃O₂S requires m/z 282.0912).
- Elemental analysis : Validates C/H/N ratios within ±0.4% of theoretical values .
Q. How are crystallographic data deposited and validated?
Deposit refined CIF files in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB). Validate using checkCIF/PLATON to flag symmetry errors or missed hydrogen bonds. For example, SHELXL-generated CIFs must include full anisotropic displacement parameters and H-atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
